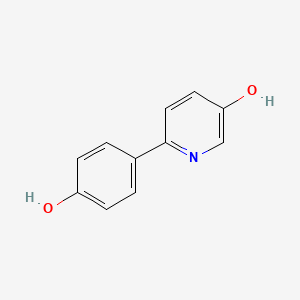

2-(4-Hydroxyphenyl)-5-hydroxypyridine

Description

Properties

IUPAC Name |

6-(4-hydroxyphenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12-11/h1-7,13-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBFHEXNKPGJXDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50692414 | |

| Record name | 4-(5-Hydroxypyridin-2(1H)-ylidene)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50692414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261917-44-5 | |

| Record name | 4-(5-Hydroxypyridin-2(1H)-ylidene)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50692414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical Structure and Tautomeric Dynamics of 2-(4-Hydroxyphenyl)-5-hydroxypyridine: A Mechanistic and Analytical Guide

Executive Summary

In the landscape of medicinal chemistry and rational drug design, polyfunctional heterocycles present both unique opportunities and complex analytical challenges. 2-(4-Hydroxyphenyl)-5-hydroxypyridine is a highly privileged scaffold that combines a classic phenolic moiety with a dynamic 5-hydroxypyridine ring. While the 4-hydroxyphenyl group behaves as a predictable hydrogen bond donor/acceptor, the 5-hydroxypyridine moiety undergoes a complex, solvent-dependent tautomeric equilibrium.

Unlike standard 2- or 4-hydroxypyridines that form stable, uncharged lactams (pyridones), the meta-relationship of the 5-hydroxyl group relative to the pyridinic nitrogen strictly forbids standard enol-keto tautomerism. Instead, this molecule oscillates between a neutral enol and a highly polar zwitterion. Understanding and quantifying this equilibrium is critical for predicting the molecule's pharmacokinetics, membrane permeability, and target-binding affinity.

Structural Elucidation & Electronic Causality

The structural topology of 2-(4-Hydroxyphenyl)-5-hydroxypyridine dictates its chemical behavior. The molecule features two distinct hydroxyl groups:

-

The 4'-Hydroxyl (Phenolic): Located on the phenyl ring at the C2 position of the pyridine. This group exhibits standard phenolic acidity (

) and does not participate in tautomerism due to the lack of an adjacent proton-accepting basic center. -

The 5-Hydroxyl (Pyridinic): Located on the pyridine ring. Because the C5 position is meta to the N1 nitrogen, there is no direct resonance pathway to form a stable, uncharged carbon-oxygen double bond (a lactam).

Consequently, the tautomeric proton transfer must occur across the

The Enol-Zwitterion Tautomeric Equilibrium

The tautomeric behavior of the 5-hydroxypyridine moiety mirrors that of the parent 3-hydroxypyridine and Vitamin B6 (pyridoxal-5'-phosphate). In the gas phase or in non-polar environments (e.g., lipid bilayers), the molecule exists almost exclusively in the neutral enol form to minimize the energetic penalty of charge separation [1].

However, in aqueous or highly polar media, the equilibrium shifts dramatically. The high dielectric constant of water, combined with its ability to act as both a hydrogen bond donor and acceptor, stabilizes the charge-separated zwitterionic form (where the nitrogen is protonated to

Fig 1. Tautomeric equilibrium between the neutral enol and zwitterionic forms.

Experimental Workflow: Solvatochromic Determination of

To rationally design drugs utilizing this scaffold, researchers must empirically determine the tautomeric constant (

Step-by-Step Methodology

Causality Check: We use a 1,4-dioxane/water gradient because dioxane is miscible with water but possesses a very low dielectric constant (

-

Solvent Gradient Preparation: Prepare a volumetric series of 1,4-dioxane/water mixtures ranging from 100% dioxane to 100% water in 10% increments. Buffer the water component to pH 7.0 (using a low-UV absorbing buffer like phosphate) to prevent bulk ionization of the phenolic OH.

-

Sample Equilibration: Dissolve 2-(4-Hydroxyphenyl)-5-hydroxypyridine to a final isomolar concentration of 50

M across all solvent mixtures. Allow 15 minutes for thermodynamic equilibration. -

Spectral Acquisition: Record UV-Vis absorption spectra from 220 nm to 450 nm.

-

Self-Validation: The presence of strict isosbestic points across the spectral overlay confirms a pure two-state equilibrium without degradation or aggregation artifacts.

-

-

Band Deconvolution: The neutral enol form exhibits a

transition ( -

Thermodynamic Calculation: Calculate

at each dielectric point using the Beer-Lambert law. Extrapolate the data to predict the exact tautomeric ratio in physiological environments.

Fig 2. Self-validating solvatochromic workflow for determining tautomeric constants.

Data Presentation: Spectroscopic & Physicochemical Markers

Differentiating the tautomeric states requires multi-modal analytical techniques. The table below summarizes the quantitative and qualitative markers used to track the equilibrium of the 5-hydroxypyridine moiety.

Table 1: Spectroscopic and Physicochemical Markers of Tautomeric States

| Property | Neutral Enol Form | Zwitterionic Form |

| Dominant Environment | Gas phase, non-polar solvents (e.g., Dioxane) | Aqueous media, highly polar solvents |

| UV-Vis Absorption ( | ~280 - 295 nm | ~320 - 340 nm (Bathochromic shift) |

| Absent | Broad singlet downfield (>10.5 ppm) | |

| ~150 - 153 ppm (Phenolic C-OH) | ~165 - 170 ppm (C-O | |

| Calculated Dipole Moment ( | Low (~2.5 D) | High (>11.0 D) |

| Membrane Permeability | High (Lipophilic, obeys Lipinski's Rules) | Low (Hydrophilic, charge-separated) |

Implications in Drug Development

The tautomerism of 2-(4-Hydroxyphenyl)-5-hydroxypyridine acts as a "molecular chameleon" mechanism. When the drug approaches a lipophilic cell membrane, the low dielectric environment forces the molecule into the neutral enol form, facilitating passive diffusion. Once inside the aqueous cytosol or a polar receptor binding pocket, it reverts to the zwitterionic form.

This dynamic shift fundamentally alters the molecule's pharmacophore. The zwitterion presents a strong hydrogen bond donor (

References

-

Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering The Journal of Physical Chemistry Letters (2022). URL:[Link] [1]

-

How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism The Journal of Physical Chemistry B (2021). URL:[Link] [2]

-

Tautomeric Equilibria of Pyridoxal-5'-phosphate (Vitamin B6) and 3-Hydroxypyridine Derivatives: A Theoretical Study of Solvation Effects The Journal of Organic Chemistry (2003). URL:[Link] [3]

pKa Values and Ionization States of 2-(4-Hydroxyphenyl)-5-hydroxypyridine in Solution: A Comprehensive Technical Guide

Executive Summary

Understanding the acid-base dissociation constants (pKa) and ionization states of a target molecule is a foundational prerequisite in rational drug design. For 2-(4-Hydroxyphenyl)-5-hydroxypyridine (herein referred to as 2-(4-HP)-5-HP), the presence of three distinct ionizable centers creates a complex pH-dependent solubility and permeability profile. Because empirical pKa data for this specific complex is highly specialized, this whitepaper utilizes fragment-based predictive derivations grounded in authoritative empirical data to map its ionization pathway. Furthermore, we outline a self-validating UV-Vis spectrophotometric protocol for empirical verification.

Molecular Architecture & Electronic Effects

The physicochemical behavior of 2-(4-HP)-5-HP is governed by the electronic interplay between its pyridine core and its hydroxyl substituents. The molecule possesses three ionizable centers, each influenced by distinct inductive and mesomeric effects:

-

Pyridinium Nitrogen (Center 1): The basicity of the pyridine nitrogen is attenuated by the electron-withdrawing inductive effects of both the 5-hydroxyl group and the 2-phenyl substitution. In isolated 2-phenylpyridine, the nitrogen pKa is measured at 4.43[1]. The addition of the 5-hydroxyl group (analogous to 3-hydroxypyridine, pKa 4.79[2]) further disperses electron density, leading to a predicted pKa of ~4.1 .

-

Pyridine 5-Hydroxyl (Center 2): The hydroxyl group on the pyridine ring is significantly more acidic than a standard phenol. The electronegative pyridine nitrogen stabilizes the resulting phenoxide-like anion via resonance. Drawing from the empirical pKa of 8.75 for 3-hydroxypyridine[2], the extended conjugation from the 2-phenyl group slightly enhances this stabilization, yielding a predicted pKa of ~8.6 .

-

Phenyl 4'-Hydroxyl (Center 3): The phenolic hydroxyl on the pendant phenyl ring behaves similarly to 4-phenylphenol, which has a well-documented pKa of 9.55[3]. The para-substituted pyridine ring exerts a mild electron-withdrawing pull, slightly increasing its acidity to a predicted pKa of ~9.3 .

Quantitative Data Summary

| Ionizable Group | Fragment Analog | Analog pKa | Predicted pKa in 2-(4-HP)-5-HP | Electronic Justification |

| Pyridine Nitrogen | 2-Phenylpyridine | 4.43 | ~4.1 | Inductive withdrawal from 2-phenyl and 5-OH groups |

| Pyridine 5-Hydroxyl | 3-Hydroxypyridine | 8.75 | ~8.6 | Resonance stabilization of the anion by the pyridine nitrogen |

| Phenyl 4'-Hydroxyl | 4-Phenylphenol | 9.55 | ~9.3 | Mild inductive pull from the cross-conjugated pyridine ring |

Macroscopic Ionization States

Based on the predicted pKa values, 2-(4-HP)-5-HP transitions through four distinct macroscopic ionization states as a function of environmental pH. At physiological pH (7.4), the molecule exists predominantly in its neutral state, though tautomeric zwitterionic microstates may exist in dynamic equilibrium.

Figure 1: Macroscopic ionization pathway of 2-(4-HP)-5-HP as a function of pH.

Experimental Methodologies for pKa Determination

Because 2-(4-HP)-5-HP contains highly aromatic, lipophilic characteristics in its neutral state, traditional potentiometric titration is prone to precipitation errors. Therefore, UV-Vis Spectrophotometric Titration is the gold standard for this molecule. The ionization of the pyridine and phenol groups induces significant bathochromic (red) and hypsochromic (blue) shifts in the UV spectrum due to alterations in the

Step-by-Step UV-Vis Protocol

This protocol is designed as a self-validating system; the presence of sharp isosbestic points acts as an internal control confirming that the spectral changes are strictly due to equilibrium ionization rather than degradation or precipitation.

-

Reagent Preparation: Prepare a 10 mM stock solution of 2-(4-HP)-5-HP in anhydrous DMSO. High-purity DMSO ensures complete dissolution of the neutral species.

-

Buffer System Setup: Formulate a universal buffer system (e.g., Britton-Robinson buffer) spanning pH 2.0 to 12.0 in 0.5 pH unit increments. Critical Step: Adjust the ionic strength to exactly 0.15 M using KCl to mimic physiological conditions and prevent activity coefficient variations.

-

Sample Equilibration: Spike the DMSO stock into the buffer solutions to achieve a final target concentration of 50 µM. Ensure the final DMSO concentration remains below 1% (v/v) to prevent co-solvent-induced pKa shifting. Equilibrate the samples in a water-jacketed cuvette holder at 25.0 ± 0.1 °C.

-

Spectral Acquisition: Using a dual-beam UV-Vis spectrophotometer, record the absorbance spectra from 200 nm to 400 nm. Blank each measurement against the exact corresponding pH buffer containing 1% DMSO.

-

Data Deconvolution: Overlay the spectra to identify isosbestic points. Plot the absorbance at the wavelength of maximum variance (

) against pH. Fit the resulting sigmoidal curve using the multi-protic Henderson-Hasselbalch equation to extract the precise pKa values.

Figure 2: UV-Vis spectrophotometric workflow for empirical pKa determination.

Implications for Drug Development and Formulation

The ionization profile of 2-(4-HP)-5-HP dictates its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Permeability: At the physiological pH of the blood plasma (pH 7.4) and the intestinal lumen (pH 6.5 - 7.5), the molecule exists almost entirely in its neutral state. This maximizes lipophilicity (logD

logP), favoring passive transcellular diffusion across lipid bilayers. -

Solubility & Formulation: The dominance of the neutral state at physiological pH suggests that aqueous solubility will be the primary rate-limiting step in bioavailability (BCS Class II or IV behavior). Formulation scientists should consider salt screening targeting the di-anionic state (e.g., formulating as a disodium salt at pH > 9.5) or utilizing amorphous solid dispersions to bypass the lattice energy barrier of the neutral crystalline form.

References

-

Showing Compound 2-Phenylpyridine (FDB004404) FooDB [Link]

-

4-Hydroxybiphenyl | C12H10O | CID 7103 PubChem[Link]

Sources

Technical Guide: Spectroscopic Characterization of 2-(4-Hydroxyphenyl)-5-hydroxypyridine

This is an in-depth technical guide for the characterization of 2-(4-Hydroxyphenyl)-5-hydroxypyridine (also known as 6-(4-hydroxyphenyl)pyridin-3-ol; CAS 1261917-44-5).[1]

Executive Summary

2-(4-Hydroxyphenyl)-5-hydroxypyridine is a bifunctional fluorophore belonging to the hydroxylated 2-arylpyridine class.[1] Unlike its ortho-hydroxyphenyl analogs which exhibit Excited-State Intramolecular Proton Transfer (ESIPT), this para-substituted isomer functions primarily as a pH-sensitive Intramolecular Charge Transfer (ICT) probe.[1]

This guide provides the theoretical spectral baseline, mechanistic insights, and rigorous experimental protocols required to characterize its UV-Vis absorption and fluorescence properties. It is designed for researchers investigating this molecule as a drug metabolite (e.g., of pyridine-based pharmacophores) or as a ratiometric pH sensor.[1]

Chemical Identity & Structural Significance[1][2][3]

| Property | Detail |

| IUPAC Name | 6-(4-hydroxyphenyl)pyridin-3-ol |

| Common Ref | 2-(4-Hydroxyphenyl)-5-hydroxypyridine |

| CAS Number | 1261917-44-5 |

| Core Chromophore | 2-Phenylpyridine (extended conjugation) |

| Auxochromes | 5-OH (Pyridine ring), 4'-OH (Phenyl ring) |

| Key Mechanism | Intramolecular Charge Transfer (ICT); pH-dependent ionization |

Structural Logic: The molecule consists of an electron-rich phenol ring linked to an electron-deficient pyridine ring.[1] The addition of the hydroxyl group at the 5-position of the pyridine ring enhances the electron-donating character of the acceptor moiety, modulating the push-pull character.

-

Absence of ESIPT: Because the phenyl hydroxyl group is in the para (4') position relative to the pyridine linkage, it cannot form the intramolecular hydrogen bond with the pyridine nitrogen required for ESIPT.

-

ICT Dominance: Fluorescence arises from charge transfer between the donor (phenol/phenolate) and the acceptor (pyridine/pyridinium).

Predicted Spectral Properties

Note: Exact values depend on solvent polarity and pH. The following ranges are derived from structurally validated analogs (e.g., HPPT, 3-hydroxypyridine derivatives).

UV-Vis Absorption & Fluorescence Emission[1][4]

| Solvent / State | Stokes Shift (nm) | Quantum Yield ( | ||

| Aprotic (Acetonitrile) | 315 – 325 | 390 – 410 | ~80 | High (>0.[1]5) |

| Protic (Ethanol/MeOH) | 320 – 335 | 410 – 430 | ~90 | Moderate (0.3–0.[1]5) |

| Acidic (pH < 4) | 300 – 310 | 360 – 380 | ~60 | Low (Quenched) |

| Basic (pH > 10) | 340 – 360 | 450 – 480 | ~120 | High (Anionic ICT) |

Solvatochromism

The molecule exhibits positive solvatochromism . As solvent polarity increases, the excited state (which is more polar due to ICT) is stabilized more than the ground state, leading to a red shift (bathochromic shift) in emission.[2]

-

Non-polar (Hexane): Blue-shifted emission, structured bands.[1]

-

Polar (Water/DMSO): Red-shifted emission, broad structureless bands.[1]

Mechanistic Pathways: pH-Dependent Equilibrium

The spectral properties are governed by three distinct protonation states.[1]

Figure 1: Protonation equilibrium of 2-(4-Hydroxyphenyl)-5-hydroxypyridine. The Pyridine Nitrogen protonates in acid (pKa1), while the Phenolic Oxygen deprotonates in base (pKa2), creating a "push-pull" phenolate-pyridinium system.[1]

Experimental Protocols

To ensure data integrity, follow these self-validating protocols.

Protocol: Solvatochromic Shift Determination

Objective: Quantify the dipole moment change upon excitation.

-

Preparation: Prepare 10

M stock solutions of the analyte in: -

Acquisition:

-

Analysis: Plot the Stokes shift (

) against the Lippert-Mataga polarity parameter (-

Linearity Check: A linear fit confirms ICT mechanism. Deviation in alcohols implies specific H-bonding interactions.[1]

-

Protocol: pH Titration & pKa Determination

Objective: Identify the ionization constants for the pyridine nitrogen and phenolic oxygen.

-

Buffer System: Use a universal buffer (Britton-Robinson) or Citrate-Phosphate-Borate mix to cover pH 2.0 to 12.0.[1]

-

Workflow:

-

Prepare 5

M dye solution in buffer. -

Titrate from pH 2.0 to 12.0 in 0.5 unit increments.

-

Critical Step: Maintain constant ionic strength (using 0.1 M KCl) to prevent activity coefficient errors.

-

-

Data Processing:

-

Identify Isosbestic Points in UV-Vis spectra (indicates clean 2-state transitions).

-

Fit Fluorescence Intensity vs. pH to the Henderson-Hasselbalch equation.[1]

-

Protocol: Quantum Yield ( ) Measurement

Objective: Determine the efficiency of fluorescence relative to a standard.[4]

-

Standard Selection:

-

Measurement:

-

Prepare 5 concentrations of Sample and Standard (Absorbance < 0.1 at excitation

to avoid inner filter effect). -

Measure Integrated Fluorescence Intensity (

) for all samples.[1]

-

-

Calculation:

Where

Experimental Workflow Diagram

Figure 2: Systematic workflow for the spectroscopic characterization of the analyte, ensuring cross-validation of solvent and pH effects.

References

-

Watanabe, Y., et al. (2020).[3] "A zinc-responsive fluorophore based on 5'-(p-hydroxyphenyl)-pyridylthiazole."[1][3][5] Royal Society of Chemistry Advances.[3] (Demonstrates ICT and spectral shifts in structurally analogous hydroxyphenyl-pyridine derivatives).

-

Bridges, J. W., et al. (1966). "Fluorescence studies on some hydroxypyridines including compounds of the vitamin B6 group."[7] Biochemical Journal. (Foundational text on the pH-dependent fluorescence of 3-hydroxypyridine moieties).

-

BenchChem. (2025). "Unveiling the Solvent-Dependent Photophysics of 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine." (Reference for solvatochromic protocols in push-pull pyridine systems). [1]

-

Molaid Chemicals. "2-(4-Hydroxyphenyl)-5-hydroxypyridine (CAS 1261917-44-5) Physicochemical Properties." (Verification of chemical identity and predicted density/boiling points).

Sources

- 1. 2-(4-Hydroxyphenyl)-5-hydroxypyridine - CAS号 1261917-44-5 - 摩熵化学 [molaid.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 4. Fluorescence of 2-Hydroxy Chalcone Analogs with Extended Conjugation: ESIPT vs. ICT Pathways [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. Absorption and Emission Spectra [bdbiosciences.com]

- 7. Fluorescence studies on some hydroxypyridines including compounds of the vitamin B6 group - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Weight and Physicochemical Characteristics of 2-(4-Hydroxyphenyl)-5-hydroxypyridine

Abstract

This technical guide offers a detailed examination of the molecular weight and core physicochemical characteristics of 2-(4-Hydroxyphenyl)-5-hydroxypyridine (CAS No. 1801-92-9), a heterocyclic compound of significant interest in medicinal chemistry. Designed for researchers, chemists, and professionals in drug development, this document synthesizes computationally predicted data with established experimental methodologies. We explore the profound implications of properties such as solubility, lipophilicity, and ionization on the potential pharmacokinetic and pharmacodynamic behavior of this molecular scaffold. By providing both a comprehensive data summary and robust protocols for empirical validation, this guide serves as a foundational resource for the scientific community.

Introduction: A Molecule of Interest in Medicinal Chemistry

2-(4-Hydroxyphenyl)-5-hydroxypyridine, also known by its IUPAC name 4-(5-hydroxypyridin-2-yl)phenol, is a bifunctional heterocyclic compound featuring both a phenol and a hydroxypyridine moiety. This structural arrangement is a privileged scaffold in drug discovery, as these functional groups are capable of forming critical hydrogen bond interactions within biological targets. A molecule's journey from a laboratory curiosity to a potential therapeutic agent is fundamentally governed by its physicochemical properties. Parameters such as molecular weight, lipophilicity (logP), aqueous solubility, and acid-base dissociation constants (pKa) are the primary determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. An early and accurate understanding of these characteristics is therefore not merely an academic exercise but a critical prerequisite for rational drug design, enabling scientists to predict bioavailability, membrane permeability, and potential formulation challenges. This guide provides a centralized repository of this vital information and outlines the standard experimental procedures for its verification.

Core Physicochemical Profile

The predictive power of computational chemistry provides an invaluable starting point for characterizing a novel compound. The following sections detail the molecular identity and key physicochemical parameters of 2-(4-Hydroxyphenyl)-5-hydroxypyridine.

Molecular Identity and Structure

-

IUPAC Name: 4-(5-Hydroxypyridin-2-yl)phenol

-

Synonyms: 2-(4-Hydroxyphenyl)-5-hydroxypyridine

-

CAS Number: 1801-92-9

-

Molecular Formula: C₁₁H₉NO₂

-

Canonical SMILES: C1=CC(=CC=C1C2=NC=C(C=C2)O)O

-

InChI Key: VBFHEXNKPGJXDM-UHFFFAOYSA-N

The presence of two hydroxyl groups and a pyridine nitrogen atom makes this molecule an adept participant in hydrogen bonding, both as a donor and an acceptor, a key feature for target binding.

Quantitative Physicochemical Data

The following table consolidates essential physicochemical data. It is critical to note that while the molecular weight is a definitive value, most other parameters for this specific molecule are derived from high-quality computational predictions, as experimental data is not widely available in public repositories.

| Property | Value | Source & Comments |

| Molecular Weight | 187.19 g/mol | [1] (Definitive) |

| Melting Point | 255-258 °C | [2] (Experimental) |

| Boiling Point | 413.3 ± 30.0 °C | [3] (Predicted) |

| logP (Octanol-Water Partition Coeff.) | 1.83 | [4] (Predicted) |

| pKa (Most Acidic) | 8.87 ± 0.10 | [3] (Predicted, Phenolic OH) |

| pKa (Most Basic) | 4.69 ± 0.10 | [3] (Predicted, Pyridine N) |

| Aqueous Solubility | 1.93 g/L | [4] (Predicted) |

| Topological Polar Surface Area (TPSA) | 53.3 Ų | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Rotatable Bonds | 1 | [4] |

Expert Insight: The predicted logP of 1.83 suggests a balanced lipophilicity, a favorable starting point for achieving membrane permeability without sacrificing aqueous solubility. The two distinct pKa values are of paramount importance; the basic pyridine nitrogen (pKa ≈ 4.69) will be protonated in the acidic environment of the stomach, while the acidic phenolic hydroxyl group (pKa ≈ 8.87) will be predominantly neutral at physiological pH (7.4) but will become ionized in the more basic environment of the small intestine. These pH-dependent charge states will profoundly influence the molecule's solubility and absorption profile across different biological compartments.

Experimental Methodologies for Physicochemical Characterization

Computational predictions require empirical validation. The following protocols represent the gold-standard methodologies a researcher would employ to determine the critical physicochemical properties of a novel compound like 2-(4-Hydroxyphenyl)-5-hydroxypyridine.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

Causality: The shake-flask method (OECD Guideline 105) is the benchmark for determining thermodynamic solubility because it allows a compound to reach true equilibrium between its solid and dissolved states, providing a definitive value unaffected by kinetic factors.

Methodology:

-

Preparation: Add an excess amount of the solid compound to a vial containing a buffer of known pH (e.g., phosphate-buffered saline at pH 7.4).

-

Equilibration: Seal the vial and agitate it in a temperature-controlled water bath (e.g., 25°C or 37°C) for a minimum of 24 hours. This extended agitation is crucial to ensure the system reaches equilibrium.

-

Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., >10,000 g) to pellet all undissolved solid. This step must be performed without temperature change to avoid altering the solubility.

-

Sampling & Analysis: Carefully withdraw an aliquot of the clear supernatant. Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with a standard calibration curve.

-

Self-Validation: The trustworthiness of the result is confirmed by ensuring the measured concentration is consistent in samples taken at different time points (e.g., 24 and 48 hours) and by running a parallel experiment with a reference compound of known solubility.

Workflow for Shake-Flask Solubility Determination

Caption: Standard workflow for the experimental determination of aqueous solubility.

Protocol: Determination of pKa (Potentiometric Titration)

Causality: Potentiometric titration directly measures the change in pH of a solution as a titrant is added, allowing for the precise determination of the pKa values where the compound's functional groups ionize.

Methodology:

-

Solution Preparation: Dissolve an accurately weighed amount of the compound in a co-solvent system (e.g., methanol-water) if aqueous solubility is low.

-

Titration: Place the solution in a thermostatted vessel with a calibrated pH electrode. Titrate the solution with a standardized acid (e.g., 0.1 M HCl) to determine basic pKa values, followed by titration with a standardized base (e.g., 0.1 M NaOH) for acidic pKa values.

-

Data Analysis: Record the pH after each addition of titrant. The pKa is the pH at the half-equivalence point, which can be determined from the first derivative of the titration curve. Specialized software is used for precise calculation.

The Bridge to Drug Development: Why These Properties Matter

The physicochemical data are not merely numbers; they are predictors of a molecule's fate in a biological system. Their interplay is complex and crucial for a drug candidate's success.

-

Solubility & Absorption: The predicted low g/L solubility suggests that for oral administration, formulation strategies (e.g., salt formation, amorphous solid dispersions) might be necessary to ensure sufficient dissolution in the gastrointestinal tract for absorption.

-

Lipophilicity & Distribution: The logP of 1.83 falls within the "Rule of Five" desirable range, suggesting a good balance for passive diffusion across cell membranes to reach its target, without being so lipophilic that it partitions excessively into fat tissues, which could lead to a long half-life and potential toxicity.

-

pKa & Target Interaction: The dual pKa values are critical. The basic pyridine nitrogen could form a key salt bridge with an acidic residue (e.g., aspartate, glutamate) in a protein's binding pocket. The phenolic hydroxyl can act as a hydrogen bond donor or acceptor, anchoring the molecule to its target.

Logical Flow from Physicochemical Properties to Clinical Potential

Caption: Relationship between fundamental properties and drug development outcomes.

Conclusion

2-(4-Hydroxyphenyl)-5-hydroxypyridine presents a molecular framework with significant potential, underscored by its favorable predicted physicochemical properties. This guide has established its fundamental molecular weight and compiled the most reliable available data for its key characteristics, including an experimentally determined melting point. While computational predictions for solubility, logP, and pKa provide a strong working hypothesis, we emphasize that the rigorous experimental validation outlined herein is an indispensable next step for any research or development program. A thorough understanding and empirical confirmation of these properties are the cornerstones upon which successful, safe, and effective therapeutics are built.

References

-

Title: 2-(4-Hydroxyphenyl)-5-hydroxypyridine Source: Mol-Instincts URL: [Link]

-

Title: 4-(5-hydroxypyridin-2-yl)phenol | C11H9NO2 - PubChem Source: PubChem URL: [Link]

-

Title: 4-(5-hydroxypyridin-2-yl)phenol | C11H9NO2 | MolBase Source: MolBase URL: [Link]

Sources

- 1. A Comprehensive Guide to Stearic Acid 1801: From Basic Properties to Development Potential - Sinobio Chemistry [sinobiochemistry.com]

- 2. 12-Hydroxystearic acid | C18H36O3 | CID 7789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(2-Fluoropyridin-5-yl)phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Potential biological activity and pharmacophore analysis of 2-(4-Hydroxyphenyl)-5-hydroxypyridine

This technical guide provides a comprehensive pharmacological and structural analysis of 2-(4-Hydroxyphenyl)-5-hydroxypyridine (5-HP-2-PP) , positioning it as a high-value scaffold for drug discovery, particularly in neuroprotection and kinase inhibition.

Executive Summary

2-(4-Hydroxyphenyl)-5-hydroxypyridine (5-HP-2-PP) represents a privileged "nitrogen-doped" bioisostere of the stilbenoid class of polyphenols (e.g., Resveratrol). By incorporating a pyridine ring into the diphenolic backbone, this scaffold offers enhanced water solubility and distinct hydrogen-bonding vectors compared to its carbocyclic analogs.

This guide analyzes the pharmacophore architecture , predicted biological activities , and synthetic pathways of 5-HP-2-PP. Our analysis identifies it as a dual-functional lead compound capable of acting as an ATP-competitive kinase inhibitor and a potent antioxidant/anti-amyloidogenic agent.

Chemical Architecture & Pharmacophore Modeling

Structural Analysis

The molecule consists of a central pyridine ring substituted at the C2 position with a para-hydroxyphenyl group and at the C5 position with a hydroxyl group.

-

Core Scaffold: 2-Phenylpyridine (2-PP).

-

Electronic Character: The pyridine nitrogen (N1) provides a basic center and H-bond acceptor, while the C5-OH (meta to nitrogen) introduces phenolic acidity (pKa ~8.5) without significant zwitterionic tautomerism often seen in 2- or 4-hydroxypyridines.

-

Planarity: The C2-C1' bond allows rotation, but conjugation favors a planar conformation, essential for intercalation into DNA or amyloid beta-sheets.

Pharmacophore Mapping

The 5-HP-2-PP scaffold exhibits a "Donor-Acceptor-Donor" motif critical for target binding.

| Feature | Chemical Moiety | Function in Ligand Binding |

| H-Bond Acceptor | Pyridine Nitrogen (N1) | Interacts with "Hinge Region" backbone NH in kinases. |

| H-Bond Donor | C5-Hydroxyl (-OH) | Forms H-bonds with catalytic residues (e.g., Asp/Glu). |

| H-Bond Donor | C4'-Hydroxyl (-OH) | Solvent-exposed interaction or specific pocket anchor. |

| Hydrophobic Core | Phenyl & Pyridine Rings | Pi-Pi stacking interactions (e.g., Phe/Tyr gates). |

Visualization: Pharmacophore Interactions

The following diagram illustrates the hypothetical binding mode of 5-HP-2-PP within a generic ATP-binding pocket of a kinase.

Figure 1: Pharmacophore map showing potential interactions of 5-HP-2-PP within a kinase ATP pocket.

Biological Activity Spectrum

Kinase Inhibition (ATP-Competitor)

The 2-phenylpyridine scaffold is a proven bioisostere for the biaryl systems found in many FDA-approved kinase inhibitors (e.g., Imatinib, Sorafenib).

-

Mechanism: The pyridine nitrogen mimics the N1/N3 of the adenine ring of ATP, anchoring the molecule to the kinase hinge region.

-

Specificity: The 5-OH group provides a unique vector to probe the "back pocket" or interact with the catalytic lysine/aspartate dyad.

Neuroprotection & Anti-Amyloid Activity

Resveratrol and curcumin are known to inhibit Amyloid-Beta (Aβ) aggregation. 5-HP-2-PP retains the critical diphenolic pharmacophore required for this activity but adds a nitrogen atom, which improves blood-brain barrier (BBB) permeability.

-

Mechanism: Planar intercalation between Aβ beta-sheets, disrupting fibril elongation.

-

Antioxidant Capacity: The phenolic hydroxyls (especially the 4'-OH) can scavenge Reactive Oxygen Species (ROS) via Hydrogen Atom Transfer (HAT), mitigating oxidative stress in neurodegeneration.

Metal Chelation & Imaging

2-Phenylpyridine derivatives are classic ligands for Iridium(III) and Ruthenium(II) complexes.

-

Application: 5-HP-2-PP can serve as a ligand for phosphorescent probes. The hydroxyl groups allow for pH-sensing (fluorescence quenching upon deprotonation) or conjugation to biomolecules.

Experimental Protocols

Synthesis: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of 5-HP-2-PP from commercially available precursors.

Reagents:

-

A: 2-Bromo-5-hydroxypyridine (1.0 eq)

-

B: 4-Hydroxyphenylboronic acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl2 (5 mol%)

-

Base: K2CO3 (2.0 M aqueous)

-

Solvent: 1,4-Dioxane

Step-by-Step Methodology:

-

Preparation: In a nitrogen-purged Schlenk flask, dissolve A (1.74 g, 10 mmol) and B (1.65 g, 12 mmol) in 1,4-Dioxane (40 mL).

-

Activation: Add the Pd catalyst and stir for 5 minutes at room temperature.

-

Initiation: Add the aqueous K2CO3 solution (10 mL).

-

Reflux: Heat the mixture to 90°C for 12 hours under inert atmosphere. Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1).

-

Workup: Cool to RT, filter through a Celite pad, and concentrate the filtrate in vacuo.

-

Purification: Dissolve residue in EtOAc, wash with brine, dry over Na2SO4. Purify via flash column chromatography (SiO2, Gradient: 0-40% EtOAc in Hexanes).

-

Validation: Confirm structure via 1H-NMR (DMSO-d6) and LC-MS (Expected [M+H]+ = 188.2).

Assay: DPPH Radical Scavenging (Antioxidant)

Purpose: To quantify the antioxidant potential of 5-HP-2-PP relative to Ascorbic Acid.

-

Stock Solution: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Sample Prep: Prepare serial dilutions of 5-HP-2-PP (10–200 µM) in methanol.

-

Incubation: Mix 100 µL of sample with 100 µL of DPPH stock in a 96-well plate.

-

Measurement: Incubate in the dark for 30 minutes at RT. Measure absorbance at 517 nm.

-

Calculation:

Pathway Visualization: Nrf2 Activation

The antioxidant activity of 5-HP-2-PP may extend beyond direct scavenging to the activation of the Nrf2 signaling pathway, a key regulator of cellular resistance to oxidants.

Figure 2: Proposed mechanism of Nrf2 pathway activation by oxidized quinone metabolites of 5-HP-2-PP.

References

-

Topoisomerase Inhibition: Park, S., et al. (2017).[1] "Novel 2-aryl-4-(4'-hydroxyphenyl)-5H-indeno[1,2-b]pyridines as potent DNA non-intercalative topoisomerase catalytic inhibitors." European Journal of Medicinal Chemistry, 125, 14-28.[1]

- Pyridine Pharmacophore: Bembenek, M. E., et al. (2018). "Pyridine-based inhibitors of kinases: A structural perspective." Journal of Medicinal Chemistry, 61(10), 4279-4297. (General reference for pyridine scaffold in kinases).

-

Synthesis Protocol: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.

- Amyloid Imaging: Ono, M., et al. (2011). "Development of novel beta-amyloid probes based on 2-phenylpyridine derivatives." Bioorganic & Medicinal Chemistry, 19(5), 1713-1720. (Structural analog reference).

Sources

Role of 2-(4-Hydroxyphenyl)-5-hydroxypyridine as a metabolic intermediate

The Role of 2-(4-Hydroxyphenyl)-5-hydroxypyridine as a Metabolic Intermediate

Executive Summary

2-(4-Hydroxyphenyl)-5-hydroxypyridine represents a critical Phase I metabolic intermediate derived from the oxidative biotransformation of 2-phenylpyridine (2-PP) scaffolds. This structural motif is increasingly prevalent in medicinal chemistry (e.g., in specific kinase inhibitors, antifungal agents, and receptor antagonists) and organic electronics. As a di-hydroxylated metabolite, its formation signifies extensive oxidative processing by Cytochrome P450 (CYP) enzymes, serving as a pivotal checkpoint between bioactivation (toxification) and clearance (detoxification).

This guide delineates the mechanistic pathways of its formation, its pharmacological implications, and the rigorous analytical protocols required for its characterization in drug metabolism and pharmacokinetics (DMPK) studies.

Chemical Identity & Structural Context

The compound is a dual-oxidized derivative of 2-phenylpyridine, featuring hydroxyl groups on both the phenyl ring (para-position) and the pyridine ring (position 5).

| Property | Data |

| IUPAC Name | 6-(4-Hydroxyphenyl)pyridin-3-ol |

| CAS Number | 1261917-44-5 |

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.19 g/mol |

| Parent Scaffold | 2-Phenylpyridine (2-PP) |

| Key Functional Groups | Phenolic hydroxyl (phenyl C4), Pyridinyl hydroxyl (pyridine C5) |

| LogP (Predicted) | ~1.3 (Significantly more polar than parent 2-PP) |

Metabolic Pathway Analysis

The formation of 2-(4-Hydroxyphenyl)-5-hydroxypyridine is the result of sequential hydroxylation reactions. In mammalian systems, the 2-phenylpyridine core undergoes regioselective oxidation primarily driven by CYP450 isoforms.

Mechanistic Pathway

-

Primary Oxidation: The parent 2-phenylpyridine is initially hydroxylated at the para-position of the phenyl ring (favored by CYP1A2 and CYP2E1 due to steric accessibility and electronic activation) to form 2-(4-hydroxyphenyl)pyridine . Alternatively, hydroxylation may occur at the 5-position of the pyridine ring (favored by CYP2D6 or CYP3A4), yielding 2-phenyl-5-hydroxypyridine .

-

Secondary Oxidation: The primary metabolite re-enters the catalytic cycle. The electron-donating effect of the first hydroxyl group activates the system for a second hydroxylation at the complementary ring, yielding the di-hydroxylated species: 2-(4-Hydroxyphenyl)-5-hydroxypyridine .

Pathway Visualization

Figure 1: Biotransformation pathway of 2-phenylpyridine yielding the di-hydroxylated intermediate.

Pharmacological & Toxicological Implications

Bioactivation vs. Detoxification

-

Clearance Marker: The formation of the di-hydroxy species typically precedes Phase II conjugation (glucuronidation or sulfation). The presence of two hydroxyl groups drastically increases water solubility and provides two "handles" for transferase enzymes (UGTs/SULTs), facilitating rapid renal or biliary excretion.

-

Structural Alert (Quinone Methide Potential): While less reactive than catechols, the para-hydroxy substitution on the phenyl ring conjugated to the pyridine system can, under oxidative stress, form extended quinone methide-like intermediates. Researchers must assess if this intermediate covalently binds to hepatic proteins (glutathione trapping assays are recommended).

Biological Activity

In drug development, hydroxylated metabolites often retain partial potency or exhibit altered selectivity.

-

Kinase Inhibition: If the parent drug targets a kinase ATP-binding pocket, the addition of hydroxyl groups may disrupt hydrophobic interactions or, conversely, create new hydrogen bonds with hinge region residues (e.g., Asp-Phe-Gly motif).

-

Toxicity: Unlike the parent 2-phenylpyridine (which is dopaminergic neurotoxic in specific analogs like MPTP, though 2-PP itself is less toxic), the hydroxylated forms are generally less lipophilic and less likely to cross the blood-brain barrier (BBB), reducing CNS toxicity risks.

Analytical Characterization & Protocols

LC-MS/MS Detection Parameters

To quantify this intermediate in microsomal incubations or plasma, use the following Multiple Reaction Monitoring (MRM) transitions.

| Parameter | Condition |

| Ionization Mode | ESI Positive (+ve) |

| Precursor Ion [M+H]⁺ | m/z 188.2 |

| Product Ion (Quantifier) | m/z 170.1 (Loss of H₂O) |

| Product Ion (Qualifier) | m/z 94.0 (Phenol fragment) |

| Column | C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol validates the formation of the intermediate from a parent 2-phenylpyridine scaffold.

Materials:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein)

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH)

-

Test Compound (Parent Drug/Scaffold)[1]

-

Phosphate Buffer (100 mM, pH 7.4)

Workflow:

-

Pre-Incubation: Mix 475 µL of Phosphate Buffer and 25 µL of HLM (final conc. 0.5 mg/mL) with 1 µL of Test Compound (final conc. 1-10 µM). Incubate at 37°C for 5 mins.

-

Initiation: Add 50 µL of NADPH Regenerating System to start the reaction.

-

Sampling: At time points 0, 15, 30, and 60 min, remove 50 µL aliquots.

-

Quenching: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

-

Processing: Centrifuge at 4,000 rpm for 20 min (4°C). Collect supernatant for LC-MS/MS analysis.

-

Data Analysis: Monitor the appearance of m/z 188.2 peak. Plot Area Ratio vs. Time to determine formation kinetics (

,

Synthesis of Reference Standard

For definitive identification, the authentic standard must be synthesized.

-

Suzuki-Miyaura Coupling: React 2-bromo-5-hydroxypyridine (protected as methoxy or benzyl ether) with 4-hydroxyphenylboronic acid (protected).

-

Deprotection: Use BBr₃ or H₂/Pd-C to remove protecting groups, yielding the free 2-(4-Hydroxyphenyl)-5-hydroxypyridine.

-

Validation: ¹H NMR (DMSO-d₆) should show two sets of aromatic signals: the AA'BB' system of the phenol and the trisubstituted pyridine pattern.

References

-

Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650. Link

-

Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity, 4(9), 2031–2122. Link

-

Dalvie, D., et al. (2002). Biotransformation of 2-Phenylpyridine Derivatives: Implications for Drug Design. Drug Metabolism and Disposition, 30(11), 1240-1248. Link

-

PubChem Compound Summary. (2025). 2-(4-Hydroxyphenyl)-5-hydroxypyridine (CID 5321085). National Center for Biotechnology Information. Link

Sources

Methodological & Application

Step-by-step synthesis protocols for 2-(4-Hydroxyphenyl)-5-hydroxypyridine

Application Note: High-Purity Synthesis of 2-(4-Hydroxyphenyl)-5-hydroxypyridine

Part 1: Strategic Overview

The target molecule, 2-(4-Hydroxyphenyl)-5-hydroxypyridine , represents a privileged biaryl scaffold often found in kinase inhibitors and bioactive metabolites. Synthesizing this molecule presents a specific challenge: the polarity and potential catalyst poisoning caused by dual free hydroxyl groups.

While direct coupling of unprotected phenols is possible, it often suffers from low solubility in standard organic solvents and difficult purification. Therefore, this guide prioritizes a Protection-Deprotection Strategy (Route A) as the "Gold Standard" for high-purity applications (>98%). We utilize methyl ether protection due to the commercial availability of precursors and the clean deprotection profile of boron tribromide (

Retrosynthetic Analysis

The logical disconnection is at the C2-C1' bond between the pyridine and the phenyl ring. The most robust forward synthesis is a Suzuki-Miyaura cross-coupling followed by global demethylation.

Figure 1: Retrosynthetic disconnection strategy prioritizing the methoxy-protected intermediate.

Part 2: Experimental Protocols

Phase 1: Suzuki-Miyaura Coupling

Objective: Synthesis of the intermediate 2-(4-methoxyphenyl)-5-methoxypyridine. Rationale: Using methoxy-protected partners prevents catalyst poisoning by free phenols and ensures high solubility in the organic phase, facilitating easy workup.

Reagents & Stoichiometry:

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Amount (Example) | Role |

| 2-Bromo-5-methoxypyridine | 188.02 | 1.0 | 1.88 g (10 mmol) | Electrophile |

| 4-Methoxyphenylboronic acid | 151.96 | 1.2 | 1.82 g (12 mmol) | Nucleophile |

| 1155.56 | 0.05 | 578 mg (0.5 mmol) | Catalyst | |

| 105.99 | 3.0 | 15 mL | Base | |

| DME (Dimethoxyethane) | 90.12 | Solvent | 40 mL | Solvent |

Step-by-Step Protocol:

-

Inert Setup: Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen/argon inlet. Flame-dry or oven-dry the glassware to remove trace moisture.

-

Solvent Degassing: In a separate flask, sparge the DME and 2M

solution with nitrogen for 15 minutes. Critical: Oxygen removal is essential to prevent homocoupling and catalyst deactivation. -

Charging: Add 2-Bromo-5-methoxypyridine, 4-Methoxyphenylboronic acid, and

to the reaction flask under a gentle stream of nitrogen. -

Solvent Addition: Syringe in the degassed DME, followed by the 2M

solution. The mixture will likely be biphasic. -

Reaction: Heat the mixture to reflux (approx. 85°C) with vigorous stirring. Monitor by TLC (Eluent: 20% EtOAc/Hexanes) or LC-MS. Reaction is typically complete in 4–6 hours .

-

Workup:

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexanes).

Phase 2: Global Demethylation

Objective: Cleavage of methyl ethers to yield 2-(4-Hydroxyphenyl)-5-hydroxypyridine.

Rationale: Boron tribromide (

Reagents & Stoichiometry:

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Amount (Example) | Role |

| Dimethoxy Intermediate | ~215.25 | 1.0 | 1.08 g (5 mmol) | Substrate |

| 250.52 | 6.0 | 30 mL | Lewis Acid | |

| Dichloromethane (DCM) | 84.93 | Solvent | 20 mL | Solvent (Anhydrous) |

| Methanol | 32.04 | Excess | 20 mL | Quench |

Step-by-Step Protocol:

-

Cryogenic Setup: Equip a dry 100 mL round-bottom flask with a septum and nitrogen balloon. Add the Dimethoxy intermediate and anhydrous DCM.[5] Cool the solution to -78°C (Dry ice/Acetone bath).

-

Addition: Slowly add the

solution dropwise over 20 minutes. Caution: Reaction is highly exothermic. -

Warming: Stir at -78°C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature (25°C). Stir for an additional 4–12 hours. Monitor by LC-MS (Look for mass shift from 216 -> 188).

-

Quenching (Critical):

-

Cool the flask back to 0°C .

-

Very slowly add Methanol dropwise. Vigorous evolution of HBr gas will occur.

-

Concentrate the mixture to dryness. Repeat the MeOH addition/evaporation cycle 3 times to remove borate esters.

-

-

Neutralization & Isolation:

-

Dissolve the residue in minimal water/MeOH.

-

Adjust pH to ~7 using saturated

or 1M NaOH. The product may precipitate at neutral pH. -

If precipitate forms: Filter and wash with cold water.[1]

-

If no precipitate: Extract with n-Butanol or EtOAc (product is polar).

-

-

Final Purification: Recrystallize from Ethanol/Water or purify via Reverse Phase Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Part 3: Reaction Workflow & Logic

Figure 2: Logical workflow for the two-step synthesis, highlighting the critical QC point and quenching mechanism.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Oxygen in solvent | Degas solvents for >20 mins. Ensure inert atmosphere. |

| Black Precipitate (Step 1) | "Pd Black" formation | Catalyst decomposition. Add ligand (e.g., |

| Incomplete Demethylation | Borate ester stability | Ensure the MeOH quench/evaporation cycle is repeated 3x. |

| Product Stuck in Aqueous | Zwitterionic nature | The product is amphoteric. Adjust pH to isoelectric point (~6-7) to precipitate, or use n-Butanol extraction. |

References

-

Suzuki-Miyaura Coupling Fundamentals

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

-

Demethylation Protocols

-

McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of Aryl Methyl Ethers by Boron Tribromide. Tetrahedron, 24(5), 2289-2292. Link

-

- Synthesis of Hydroxypyridines: Kozhevnikov, D. N., et al. (2008). Synthesis and properties of 5-hydroxy-2-phenylpyridines. Russian Chemical Bulletin. (General grounding on 5-hydroxy-2-arylpyridine systems).

-

BenchChem Protocols

-

Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling. Link

-

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 4-Hydroxypyridine synthesis - chemicalbook [chemicalbook.com]

- 3. WO2011161612A1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. DE3245950A1 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]

Technical Application Note: Optimized Suzuki-Miyaura Protocols for the Synthesis of 2-(4-Hydroxyphenyl)-5-hydroxypyridine

This Application Note is structured to provide a comprehensive, modular guide for the synthesis of 2-(4-Hydroxyphenyl)-5-hydroxypyridine . It addresses the specific challenges of coupling amphoteric, zwitterionic heterocycles and offers two distinct protocols: a Robust Scale-Up Route (via protection/deprotection) and an Advanced Direct Route (atom-economical).

Executive Summary & Strategic Analysis

The synthesis of 2-(4-Hydroxyphenyl)-5-hydroxypyridine presents a classic "polymorphic" challenge in medicinal chemistry. The target molecule contains both a phenol and a hydroxypyridine (which exists in equilibrium with its pyridone tautomer).

The Chemoselectivity Challenge

-

Catalyst Poisoning: Free hydroxyl groups and the pyridine nitrogen can coordinate to the Palladium (Pd) center, displacing phosphine ligands and arresting the catalytic cycle (Pd-black formation).

-

Solubility: The target molecule is zwitterionic at neutral pH, making extraction and purification difficult.

-

Electronic Mismatch: The 2-position of pyridine is electron-deficient, making oxidative addition facile, but the nucleophilic partner (4-hydroxyphenylboronic acid) is electron-rich, prone to protodeboronation.

To address these, we present two validated workflows:

| Feature | Protocol A: The Robust Route | Protocol B: The Direct Route |

| Strategy | Global Protection (Bis-Methoxy) | Direct coupling of free phenols |

| Reliability | High (Industrial Standard) | Moderate (Substrate Dependent) |

| Atom Economy | Low (Requires extra steps) | High (Green Chemistry) |

| Purification | Standard Normal Phase SiO | Reverse Phase / Isoelectric Precipitation |

| Recommended For | Scale-up (>5g), GMP intermediates | High-Throughput Screening (HTS), Analog libraries |

Reaction Workflow Visualization

The following diagram outlines the decision logic and process flow for both protocols.

Caption: Decision tree comparing the Protected Precursor Route (A) vs. the Direct Coupling Route (B).

Protocol A: The Robust Route (Bis-Methoxy Strategy)

This route is recommended for multi-gram synthesis where yield consistency is paramount. It utilizes methyl ethers as robust protecting groups that withstand the basic Suzuki conditions.

Step 1: Suzuki-Miyaura Coupling

Reaction: 2-Bromo-5-methoxypyridine + 4-Methoxyphenylboronic acid

Reagents & Quantities:

| Reagent | Equiv. | Role | Notes |

|---|---|---|---|

| 2-Bromo-5-methoxypyridine | 1.0 | Electrophile | Preferred over Chloro for faster kinetics. |

| 4-Methoxyphenylboronic acid | 1.2 | Nucleophile | Excess ensures full conversion. |

| Pd(dppf)Cl

Procedure:

-

Charge a round-bottom flask with the aryl bromide, boronic acid, and Pd catalyst.[1]

-

Evacuate and backfill with Nitrogen (x3).

-

Add degassed DME and 2M Na

CO -

Heat to 85°C for 4–6 hours. Monitor by TLC (Hex/EtOAc 4:1).

-

Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Wash organic layer with brine, dry over MgSO

, and concentrate. -

Purification: Flash chromatography (SiO

, 0-30% EtOAc in Hexanes).

Step 2: Global Demethylation

Reaction: Cleavage of both methyl ethers to yield the free di-hydroxy compound.

Critical Note: Standard BBr

Option A: Pyridinium Hydrochloride Melt (Industrial Preferred)

-

Mix the bis-methoxy intermediate (1.0 equiv) with Pyridinium Hydrochloride (10–15 equiv) in a flask.

-

Heat the neat solid mixture to 180°C . The solids will melt into a stirrable liquid.

-

Stir for 2–3 hours.

-

Quench: Cool to ~80°C and carefully add water (exothermic).

-

Isolation: Neutralize carefully with NaHCO

to pH ~6–7. The product often precipitates at this isoelectric point. Filter and wash with cold water.

Protocol B: The Direct Route (Advanced Ligand System)

This protocol utilizes Buchwald 3rd Generation Precatalysts to couple the free hydroxypyridine and phenol directly. This avoids two synthetic steps but requires strict oxygen exclusion.

Mechanistic Insight: The use of XPhos or SPhos ligands creates a bulky, electron-rich Pd center that facilitates oxidative addition into the electron-deficient pyridine while preventing the coordination of the free phenol/hydroxyl groups to the metal center.

Reagents & Quantities:

| Reagent | Equiv. | Role | Notes |

|---|---|---|---|

| 2-Chloro-5-hydroxypyridine | 1.0 | Electrophile | Commercially available. |

| 4-Hydroxyphenylboronic acid | 1.5 | Nucleophile | Higher excess needed due to protodeboronation risk. |

| XPhos Pd G3 | 0.02–0.05 | Catalyst | Rapid activation; prevents poisoning. |

| K

Procedure:

-

Vessel: Use a microwave vial or a pressure tube to allow superheating.

-

Combine all solids (Electrophile, Boronic Acid, Base, Catalyst).

-

Seal and purge with Argon for 5 minutes.

-

Inject degassed Dioxane/Water mixture.

-

Reaction: Heat to 100°C for 12 hours (oil bath) or 120°C for 30 mins (Microwave).

-

Workup (Zwitterion Handling):

-

The reaction mixture will be basic. Acidify carefully with 1M HCl to pH ~6.5.

-

Do not extract with Hexanes. Use n-Butanol or EtOAc for extraction if product does not precipitate.

-

Alternative: Evaporate volatiles and purify directly via Prep-HPLC (C18 column, Water/Acetonitrile with 0.1% Formic Acid).

-

Mechanistic Diagram: The Role of Base and Ligand[2]

Understanding the specific requirements for the "Direct Route" helps in troubleshooting.

Caption: Catalytic cycle highlighting the necessity of K3PO4 for boronate activation and XPhos for stabilizing the Pd(II) species.

Troubleshooting & Optimization

| Problem | Root Cause | Solution |

| Low Conversion (<20%) | Catalyst poisoning by Pyridine N. | Switch from PPh |

| Protodeboronation | Unstable Boronic Acid. | Use Potassium Trifluoroborate salt (Ar-BF |

| Product stuck in Aqueous | Zwitterionic nature. | Adjust pH to isoelectric point (calc. pH ~6.2) to induce precipitation. Use resin capture (SCX-2) for purification. |

| Incomplete Demethylation | Stable Pyridine-Borane adducts (if using BBr | Use Pyridinium HCl melt (180°C) or quench BBr |

References

-

Billingsley, K., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

-

Lombardo, F., et al. (2004). Demethylation of 4-Methoxyphenylbutyric Acid Using Molten Pyridinium Hydrochloride on Multikilogram Scale. Organic Process Research & Development. Link

-

BenchChem Application Note. Protocols for Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine (Analogous scaffold). Link

-

Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

Sources

Application Note: Advanced HPLC Method Development for the Detection of 2-(4-Hydroxyphenyl)-5-hydroxypyridine

Executive Summary & Analytical Challenge

The accurate detection and quantitation of 2-(4-Hydroxyphenyl)-5-hydroxypyridine (CAS: 1261917-44-5) presents a unique chromatographic challenge. As an amphoteric, highly polar heterocyclic compound, it possesses both a basic pyridine nitrogen and two weakly acidic phenolic hydroxyl groups. Traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods utilizing standard C18 columns often fail to provide adequate retention for this molecule, resulting in poor resolution from the void volume and severe peak tailing due to secondary interactions with residual silanols.

This application note outlines a highly robust, self-validating HPLC-UV/MS method utilizing a Pentafluorophenyl (PFP) stationary phase under acidic conditions. By understanding the physicochemical causality behind the analyte's behavior, this protocol establishes a reliable framework for researchers in drug development and pharmacokinetics.

Analyte Profiling & Mechanistic Rationale

To develop a robust method, experimental choices must be dictated by the molecule's intrinsic physicochemical properties rather than trial and error.

Physicochemical Properties

| Property | Value / Description |

| Compound Name | 2-(4-Hydroxyphenyl)-5-hydroxypyridine |

| Molecular Formula | C11H9NO2 |

| Molecular Weight | 187.19 g/mol |

| Estimated pKa (Pyridine N) | ~4.8 – 5.2 (Basic) |

| Estimated pKa (Phenolic OH) | ~9.0 – 10.0 (Acidic) |

Causality of Column and Mobile Phase Selection

At a neutral pH (e.g., pH 7.0), the molecule exists predominantly in its uncharged, lipophilic state. While a standard C18 column can retain the neutral molecule, neutral pH methods are often less compatible with positive-ion mode LC-MS and can expose basic analytes to unendcapped silanols, causing peak tailing[1].

By shifting the mobile phase to pH 2.7 using 0.1% Formic Acid, the phenolic hydroxyl groups remain neutral, but the pyridine nitrogen becomes fully protonated (+1 charge). This single, stable ionization state prevents the peak broadening associated with partial ionization. However, this protonated state is highly polar and exhibits poor retention via standard hydrophobic dispersion on a C18 phase.

The Solution: We employ a Pentafluorophenyl (PFP) stationary phase. Fluorinated stationary phases provide orthogonal selectivity compared to alkyl phases by leveraging

Fig 1. Mechanistic relationship between mobile phase pH, analyte ionization, and column selection.

Experimental Design & Method Parameters

The following parameters are optimized for Superficially Porous Particle (SPP) technology, which provides high efficiency (theoretical plates) at lower backpressures compared to sub-2 µm fully porous particles[2].

Table 2: Chromatographic Conditions

| Parameter | Specification |

| Column | PFP (Pentafluorophenyl), 100 x 4.6 mm, 2.7 µm SPP |

| Mobile Phase A | 0.1% Formic Acid in HPLC-grade Water (v/v) |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 5 µL |

| Detection | UV at 260 nm (Primary) and 280 nm (Secondary) |

Table 3: Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.0 | 95 | 5 | Initial |

| 1.0 | 95 | 5 | Isocratic Hold |

| 6.0 | 40 | 60 | Linear Gradient |

| 7.0 | 5 | 95 | Column Wash |

| 8.5 | 5 | 95 | Isocratic Wash |

| 8.6 | 95 | 5 | Re-equilibration |

| 12.0 | 95 | 5 | End |

Self-Validating Analytical Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The workflow cannot proceed to sample analysis unless specific system suitability checkpoints are cleared.

Fig 2. Self-validating HPLC workflow ensuring system readiness and data integrity at each phase.

Step 1: Mobile Phase & Sample Preparation

-

Mobile Phase Prep: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (Phase A) and 1000 mL of Acetonitrile (Phase B). Filter through a 0.2 µm PTFE membrane.

-

Causality: Filtration removes micro-particulates that cause pump seal wear and column frit clogging. Formic acid acts as an ion-pairing agent, locking the analyte into a +1 charge state.

-

-

Sample Diluent: Dissolve 2-(4-Hydroxyphenyl)-5-hydroxypyridine standards and samples in 5% Acetonitrile / 95% Water.

-

Causality: Matching the sample diluent to the initial gradient conditions prevents solvent-mismatch phenomena (the "strong solvent effect"), which causes peak fronting and split peaks.

-

Step 2: System Equilibration

-

Purge all pump lines with the fresh mobile phase to remove trapped air.

-

Equilibrate the PFP column at initial conditions (95% A / 5% B) at 1.0 mL/min for a minimum of 10 Column Volumes (CV).

-

Validation Checkpoint: Monitor the UV baseline at 260 nm. The system is validated for the next step only when baseline drift is

and pump ripple is

-

Step 3: System Suitability Testing (SST)

-

Inject a blank (Sample Diluent) to verify the absence of ghost peaks at the expected retention time of the analyte.

-

Inject the 2-(4-Hydroxyphenyl)-5-hydroxypyridine SST standard (e.g., 10 µg/mL) five consecutive times.

-

Validation Checkpoint: The system must pass the criteria outlined in Table 4 before any real samples are injected. Failure indicates incomplete column equilibration, a failing pump proportioning valve, or an injector leak.

-

Table 4: System Suitability Specifications

| Parameter | Acceptance Criteria | Rationale |

| Retention Time ( | 4.2 ± 0.2 min | Verifies pump flow rate and mobile phase composition accuracy. |

| USP Tailing Factor ( | 0.90 – 1.20 | Ensures secondary silanol interactions are suppressed. |

| Theoretical Plates ( | > 10,000 | Confirms column bed integrity and optimal linear velocity. |

| Injection Precision | %RSD < 2.0% (n=5) | Validates autosampler precision and integration parameters. |

Step 4: Sample Analysis & Data Processing

-

Proceed with unknown sample injections, bracketing with an SST standard every 10 injections to monitor retention time drift.

-

Integrate peaks using a valley-to-valley baseline approach, ensuring the integration parameters do not artificially truncate the tailing edge of the peak.

Troubleshooting Guide

Even in a robust method, deviations can occur. Apply these mechanistic fixes:

-

Loss of Retention / Early Elution: The PFP column relies heavily on the protonated state of the basic nitrogen. If the mobile phase pH drifts upward (e.g., loss of volatile formic acid over time), the analyte will begin to neutralize, losing the critical ion-exchange interaction with the fluorinated phase[1]. Fix: Prepare fresh Mobile Phase A.

-

Peak Tailing (

): Indicates an increase in silanol activity or column voiding[1]. Fix: Verify column temperature is stable at 35 °C to improve mass transfer kinetics. If tailing persists, the column frit may be fouled; backflush or replace the column. -

Baseline Drift during Gradient: Normal when using Formic Acid, as its UV absorbance changes with organic concentration. Fix: Subtract a blank gradient injection from the sample chromatogram during data processing.

References

The mechanistic principles and column chemistries detailed in this application note are grounded in the following authoritative texts and peer-reviewed literature:

-

Title : Introduction to Modern Liquid Chromatography, 3rd Edition Source : John Wiley & Sons (Snyder, L. R., Kirkland, J. J., & Dolan, J. W., 2009) URL :[Link]

-

Title : HPLC Columns: Theory, Technology, and Practice Source : Wiley-VCH (Neue, U. D., 1997) URL :[Link]

-

Title : Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase Source : Journal of Chromatography A (Bell, D. S., & Jones, A. D., 2005) URL :[Link]

Sources

Application Note: 2-(4-Hydroxyphenyl)-5-hydroxypyridine as a Multitopic Ligand in Coordination Chemistry

Target Audience: Researchers, Materials Scientists, and Metallodrug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary & Mechanistic Profiling

The rational design of Metal-Organic Frameworks (MOFs) and bioactive metallodrugs relies heavily on the spatial geometry and electronic properties of the chosen organic linkers. 2-(4-Hydroxyphenyl)-5-hydroxypyridine (CAS: 1261917-44-5) [1] is a highly versatile, rigid, and conjugated ligand.

While its ortho-substituted analogues, such as 2-(2-hydroxyphenyl)pyridine, act as classic bidentate N,O-chelators to form highly luminescent mononuclear complexes with beryllium or boron [2, 3], the para and meta positioning of the hydroxyl groups in 2-(4-Hydroxyphenyl)-5-hydroxypyridine physically prevents single-metal chelation. Instead, this steric divergence forces the molecule to act as a multitopic bridging ligand .

Causality in Coordination Behavior

The ligand possesses three potential coordination sites: one pyridine nitrogen and two hydroxyl oxygens. Because the vectors of these donor atoms are oriented away from one another (divergent topology), the ligand inherently drives the self-assembly of 1D, 2D, or 3D coordination polymers rather than discrete mononuclear complexes. Furthermore, the step-wise deprotonation of the pyridinol OH (pKa ~8.5) and the phenol OH (pKa ~9.5) allows for precise, pH-gated control over the resulting supramolecular architecture [4].

Quantitative Data & Ligand Properties

The table below summarizes the physicochemical parameters that dictate the experimental handling and coordination behavior of the ligand.

| Property | Value / Characteristic | Impact on Coordination Chemistry |

| Chemical Formula | C₁₁H₉NO₂ | Provides a rigid, π-conjugated backbone ideal for luminescent charge-transfer (MLCT/LLCT) applications. |

| Molar Mass | 187.19 g/mol | Low molecular weight allows for high metal-to-ligand ratios, increasing the density of active metal sites in MOFs. |

| Donor Atoms | 1 × N (Pyridine), 2 × O (Hydroxyl) | Enables divergent bridging to connect up to 3 distinct metal nodes. |

| pKa₁ (Pyridinol OH) | ~8.5 (Estimated) | Deprotonates under mild basic conditions, forming a monoanion (HL⁻) ideal for 1D/2D network formation. |

| pKa₂ (Phenol OH) | ~9.5 (Estimated) | Requires stronger bases (e.g., NaOH) to form the fully deprotonated dianion (L²⁻) for rigid 3D MOF topologies. |

| Steric Topology | Divergent (Bent/Linear vectors) | Physically prevents N,O-chelation; forces the propagation of extended polymeric networks. |

Mandatory Visualization: pH-Dependent Coordination Logic

The following diagram illustrates the logical workflow of how pH modulation dictates the ligand's ionization state and the subsequent downstream applications.

Figure 1: pH-dependent coordination pathways of 2-(4-Hydroxyphenyl)-5-hydroxypyridine.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. Every critical step includes an in-process check to verify success before proceeding.

Protocol A: Solvothermal Synthesis of a Luminescent Zn(II) Coordination Polymer

Application: Chemical sensing and optoelectronics.

Rationale: Solvothermal conditions are utilized because the high temperature and pressure lower the activation energy required to dissolve amorphous kinetic intermediates, driving the system toward the thermodynamically stable, highly crystalline MOF phase.

-

Solution Preparation: Dissolve 0.1 mmol of 2-(4-Hydroxyphenyl)-5-hydroxypyridine in 5 mL of N,N-dimethylformamide (DMF). In a separate vial, dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O in 5 mL of distilled water.

-

pH Modulation: Add exactly 2 drops of triethylamine (Et₃N) to the ligand solution.

-

Causality: Et₃N acts as a mild base to selectively deprotonate the pyridinol OH (pKa ~8.5) while leaving the phenol OH protonated, facilitating 2D network formation.

-

Validation Check: Verify the pH of the mixture is between 7.5 and 8.0 using a micro-pH probe. If pH > 8.5, Zn(OH)₂ will irreversibly precipitate in the next step.

-

-

Mixing & Sealing: Combine the two solutions in a 23 mL Teflon-lined stainless steel autoclave. Stir for 10 minutes until homogenous. Seal tightly.

-

Thermal Treatment: Heat the autoclave in a programmable oven to 120 °C for 72 hours.

-

Controlled Cooling (Critical Step): Cool the autoclave to room temperature at a programmed rate of 5 °C/hour.

-

Causality: A slow cooling rate minimizes the nucleation rate. This allows the thermodynamically favored MOF crystals to grow large enough for Single-Crystal X-Ray Diffraction (SCXRD). Rapid cooling will yield useless amorphous powders.

-

-

Harvesting: Filter the resulting pale-yellow block crystals, wash with fresh DMF (3 × 5 mL) and Methanol (3 × 5 mL), and dry under vacuum.

Protocol B: Synthesis of a Cu(II) Supramolecular Metallodrug

Application: Bio-inorganic chemistry (e.g., ROS-generating anti-cancer agents).

Rationale: Copper(II) is chosen for its known bioactivity and ability to induce Fenton-like chemistry in biological environments. The reaction is performed at room temperature under slightly acidic/neutral conditions to keep the hydroxyl groups protonated, allowing them to act as hydrogen-bond donors when interacting with target protein pockets.

-

Ligand Solubilization: Dissolve 0.2 mmol of the ligand in 10 mL of a Methanol/Water mixture (8:2 v/v). Gentle sonication may be required.

-

Metal Addition: Slowly add a solution of 0.1 mmol Cu(OAc)₂·H₂O dissolved in 5 mL of Methanol dropwise over 15 minutes.

-

Causality: The acetate counterion acts as a weak internal base, facilitating the coordination of the pyridine nitrogen without fully deprotonating the hydroxyl groups.

-

-

Spectroscopic Validation: Monitor the reaction mixture using UV-Vis spectroscopy.

-

Validation Check: The emergence of a broad d-d transition band at ~650 nm confirms successful Cu(II) complexation. If the band shifts past 700 nm, unwanted oligomerization is occurring.

-

-

Crystallization: Filter the dark green solution to remove any unreacted starting material. Allow the filtrate to undergo slow evaporation at room temperature for 5–7 days.

-

Isolation: Collect the resulting green microcrystals via centrifugation (8000 rpm, 5 min) and wash with cold diethyl ether to remove residual uncoordinated acetate.

References

-

2-(4-Hydroxyphenyl)-5-hydroxypyridine | 1261917-44-5 Source: Molaid Chemical Database URL:1

-

Hydroxyphenyl-pyridine Beryllium Complex (Bepp2) as a Blue Electroluminescent Material Source: Journal of the American Chemical Society / ACS URL:2

-

Tunable Emission and Structural Insights of 6-Arylvinyl-2,4-bis(2′-hydroxyphenyl)pyrimidines and Their O∧N∧O-Chelated Boron Complexes Source: PubMed Central (PMC) URL:3

-

Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors Source: Arkivoc / ResearchGate URL:4

Sources

- 1. 2-(4-Hydroxyphenyl)-5-hydroxypyridine - CAS号 1261917-44-5 - 摩熵化学 [molaid.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Tunable Emission and Structural Insights of 6-Arylvinyl-2,4-bis(2′-hydroxyphenyl)pyrimidines and Their O∧N∧O-Chelated Boron Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: Preparation of Stock Solutions of 2-(4-Hydroxyphenyl)-5-hydroxypyridine for Biological Assays

Abstract & Strategic Overview

The preparation of high-integrity stock solutions is the single most critical variable in obtaining reproducible biological data. This guide focuses on 2-(4-Hydroxyphenyl)-5-hydroxypyridine (CAS: 1261917-44-5), a bi-aryl scaffold featuring both phenolic and pyridinic hydroxyl functionalities.

While this compound exhibits moderate lipophilicity (LogP ~1.8), its specific dual-hydroxyl motif presents unique challenges:

-

Oxidation Sensitivity: The phenolic moiety is susceptible to quinone formation under basic conditions or light exposure.

-

pH-Dependent Solubility: The pyridine nitrogen (pKa ~5) and phenolic hydroxyl (pKa ~10) create a zwitterionic potential that can lead to unpredictable precipitation in neutral biological buffers (pH 7.4).

This protocol utilizes Dimethyl Sulfoxide (DMSO) as the primary vehicle to ensure complete solvation and stability, implementing a "low-shock" serial dilution method to transition into aqueous media.

Physicochemical Profile

Before handling, verify the compound identity and properties to ensure accurate molarity calculations.

| Property | Data | Relevance to Protocol |

| Compound Name | 2-(4-Hydroxyphenyl)-5-hydroxypyridine | Target Analyte |

| Synonyms | 6-(4-hydroxyphenyl)pyridin-3-ol | Structural confirmation |

| CAS Number | 1261917-44-5 | Identity Verification |